2,3-DichlorophenylZinc bromide
Description
2,3-Dichlorophenylzinc bromide is an organozinc reagent with the molecular formula C₆H₃Cl₂ZnBr. It belongs to the class of arylzinc halides, which are widely used in cross-coupling reactions (e.g., Negishi coupling) for constructing biaryl systems or functionalized aromatic compounds. The compound is synthesized via the oxidative insertion of zinc metal into a carbon-halogen bond. A modified procedure for analogous compounds involves reacting 2,3-dichlorobromobenzene with activated zinc dust in the presence of cobalt bromide as a catalyst under inert conditions, yielding ~75% product after purification .
Arylzinc bromides like this compound are typically air- and moisture-sensitive, requiring handling under argon or nitrogen. Their reactivity is influenced by the electron-withdrawing effects of the chlorine substituents, which enhance stability but may reduce nucleophilicity compared to non-halogenated analogs. While direct studies on this specific compound are sparse, its structural analogs suggest applications in pharmaceutical intermediates, agrochemicals, and materials science.
Properties
Molecular Formula |
C6H3BrCl2Zn |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
bromozinc(1+);1,2-dichlorobenzene-6-ide |
InChI |
InChI=1S/C6H3Cl2.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI Key |
SEFHWRISJVCHES-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=C(C(=C1)Cl)Cl.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-DichlorophenylZinc bromide can be synthesized through the reaction of 2,3-dichlorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
2,3-Dichlorophenyl bromide+Zn→2,3-DichlorophenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow techniques to manage the exothermic nature of the reaction and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,3-DichlorophenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc reagent and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Conditions: Typically conducted under an inert atmosphere at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2,3-DichlorophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the modification of biologically active molecules to enhance their properties or create new derivatives.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-DichlorophenylZinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The organozinc reagent transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Table 1: Comparative Reactivity of Arylzinc Bromides
*Estimated based on analogous synthesis protocols .
- 2-Chlorophenylzinc bromide : Exhibits higher reactivity in cross-couplings due to fewer electron-withdrawing groups. Used in synthesizing antipsychotic precursors (e.g., aripiprazole derivatives) .
- 3,5-Dichlorophenylzinc bromide : Enhanced steric hindrance reduces coupling efficiency but improves selectivity in asymmetric reactions.
Structural and Functional Analogues in Pharmaceuticals
The 2,3-dichlorophenyl moiety is a critical pharmacophore in drugs like cariprazine and aripiprazole lauroxil, where it inhibits cholesterol biosynthesis enzyme DHCR7 . For example:
- Aripiprazole lauroxil: Contains a 2,3-dichlorophenylpiperazine group linked to a quinolinone core .
- 2,3-Dichlorophenyl piperazine: A metabolite of cariprazine, directly inhibiting DHCR7 at nanomolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
